2H-Pyrano[2,3-B]pyridin-3(4H)-one
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Overview
Description
2H-Pyrano[2,3-B]pyridin-3(4H)-one is a heterocyclic compound that features a fused pyran and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano[2,3-B]pyridin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with arylidenemalononitrile in the presence of ethanol and triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired pyrano[2,3-B]pyridin-3(4H)-one structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrano[2,3-B]pyridin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyran or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
2H-Pyrano[2,3-B]pyridin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antibacterial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2H-Pyrano[2,3-B]pyridin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]thiazole: Similar in structure but contains a thiazole ring instead of a pyridine ring.
Pyrano[4,3-b]pyridine: Another fused pyran-pyridine system but with a different ring fusion pattern.
Uniqueness
2H-Pyrano[2,3-B]pyridin-3(4H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7NO2 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4H-pyrano[2,3-b]pyridin-3-one |
InChI |
InChI=1S/C8H7NO2/c10-7-4-6-2-1-3-9-8(6)11-5-7/h1-3H,4-5H2 |
InChI Key |
RUQHFNXESRXNJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)COC2=C1C=CC=N2 |
Origin of Product |
United States |
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